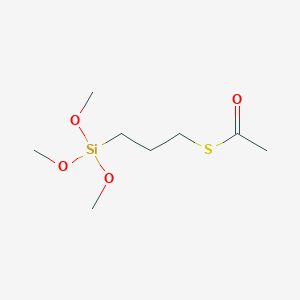

3-(Acetylthio)-1-propyltrimethoxysilane

Cat. No. B8476584

Key on ui cas rn:

64456-54-8

M. Wt: 238.38 g/mol

InChI Key: MOPINAXCCFNGGW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06608125B2

Procedure details

816 grams of 3-mercapto-1-propyltrimethoxysilane, 871 grams of 25 weight percent methanolic solution of sodium methoxide, and 1,724 grams of toluene were charged to a 5-liter flask under an atmosphere of nitrogen. The stirred mixture developed a pinkish color. Methanol was removed from the flask by distilling off a methanol-toluene azeotrope, during which time the contents of the flask turned colorless. The appearance of a strong density current in the distillate which coincided with an increased in distillation head temperature from 63° C. to 108° C. signaled the point at which methanol removal from the flask was complete. With continued stirring, the contents of the flask were allowed to cool and were placed in an ice-water bath. 361 grams of propionyl chloride was added to the flask dropwise and/or in small portions with continued stirring in an ice-water bath until the reaction was complete. Aliquots of the stirred mixture were taken periodically and placed onto pH paper. An alkaline reading indicated the completion of the reaction. The final mixture was a white suspension of NaCl in a toluene solution of the product. This mixture was filtered and the solvent was removed from the filtrate to yield a light brown product. Gas chromatography indicated 5 percent 3-mercapto-1-propyltrimethoxysilane, 25 percent of 3-(methylthio)-1-propyltrimethoxysilane, and 70 percent of 3-(acetylthio)-1-propyltrimethoxysilane (product). Flash distillation from one to two grams of powdered sodium methoxide yielded a colorless product. The sodium methoxide was added to ensure that any remaining acidity was neutralized. Further optional fractional distillation yielded a product in excess of 98 percent purity by GC.

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

final mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

S[CH2:2]CC[Si](OC)(OC)OC.C[O-].[Na+].[Na+].[Cl-].CSCCC[Si](OC)(OC)OC.[C:29]([S:32][CH2:33][CH2:34][CH2:35][Si:36]([O:41][CH3:42])([O:39][CH3:40])[O:37][CH3:38])(=[O:31])[CH3:30]>C1(C)C=CC=CC=1>[C:29]([S:32][CH2:33][CH2:34][CH2:35][Si:36]([O:37][CH3:38])([O:39][CH3:40])[O:41][CH3:42])(=[O:31])[CH2:30][CH3:2] |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

816 g

|

|

Type

|

reactant

|

|

Smiles

|

SCCC[Si](OC)(OC)OC

|

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

[Compound]

|

Name

|

final mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SCCC[Si](OC)(OC)OC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CSCCC[Si](OC)(OC)OC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)SCCC[Si](OC)(OC)OC

|

Step Seven

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With continued stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Methanol was removed from the flask

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distilling off a methanol-toluene azeotrope

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

an increased in distillation head temperature from 63° C. to 108° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at which methanol removal from the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were placed in an ice-water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

361 grams of propionyl chloride was added to the flask dropwise

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

in small portions with continued stirring in an ice-water bath until the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the completion of the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed from the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a light brown product

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Flash distillation from one to two grams of powdered sodium methoxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded a colorless product

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Further optional fractional distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded a product in excess of 98 percent purity by GC

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CC)(=O)SCCC[Si](OC)(OC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |